molecular formula C23H23NO6 B557471 Fmoc-Glu-OAll CAS No. 144120-54-7

Fmoc-Glu-OAll

Cat. No. B557471
M. Wt: 409.4 g/mol
InChI Key: ORKKMGRINLTBPC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Glu-OAll is an amino acid derivative used in chemical synthesis and peptide chemistry . It is a versatile educt for the synthesis of N-modified glutamines . It is also used in the synthesis of glutamic acid containing cyclic peptides by Fmoc SPPS .


Synthesis Analysis

Fmoc-Glu-OAll is synthesized using Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM .


Molecular Structure Analysis

The molecular formula of Fmoc-Glu-OAll is C23H23NO6 . Its molecular weight is 409.4 g/mol . The InChI key is LRBARFFNYOKIAX-FQEVSTJZSA-N .


Chemical Reactions Analysis

The α-allyl ester of Fmoc-Glu-OAll can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .


Physical And Chemical Properties Analysis

Fmoc-Glu-OAll appears as white to yellow to beige beads . The loading, determined by the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is 0.40 - 1.00 mmol/g .

Scientific Research Applications

  • Peptide Synthesis and Modification : Fmoc-Glu-OAll is often used in the solid-phase synthesis of peptides. For example, Imhof et al. (2005) utilized Fmoc-Glu-OAll in the synthesis of linear and cyclic phosphopeptides as ligands for protein tyrosine phosphatase SHP-1, demonstrating its utility in generating complex peptide structures (Imhof et al., 2005).

  • Drug Delivery : Sekido et al. (2001) synthesized oligopeptides consisting of Asp or Glu conjugated with Fmoc for targeted drug delivery to bone. This study highlighted the potential of Fmoc-Glu-OAll in creating drug conjugates for specific tissue targeting, such as for the treatment of osteoporosis (Sekido et al., 2001).

  • Analytical Methods : The use of Fmoc derivatives, including Fmoc-Glu-OAll, has been explored in analytical chemistry. Lewis et al. (1993) developed a method based on the fluorescence of Fmoc derivatives for analyzing peptides, demonstrating the application of Fmoc-Glu-OAll in sensitive detection techniques (Lewis et al., 1993).

  • Fluorescence Studies : Tang et al. (2015) developed a method for synthesizing photocaged peptides using Fmoc-Asp and Fmoc-Glu, showcasing the role of Fmoc-Glu-OAll in preparing peptides for photochemical studies (Tang et al., 2015).

  • Protecting Group Strategies : Research by Leggio et al. (2000) and others has focused on the efficient removal of Fmoc protecting groups, including Fmoc-Glu-OAll, in peptide synthesis, highlighting its importance in the synthesis process (Leggio et al., 2000).

Safety And Hazards

When handling Fmoc-Glu-OAll, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKKMGRINLTBPC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427262
Record name Fmoc-Glu-OAll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu-OAll

CAS RN

144120-54-7
Record name 1-(2-Propen-1-yl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144120-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Glu-OAll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-alpha allyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Glu-OAll
Reactant of Route 2
Reactant of Route 2
Fmoc-Glu-OAll
Reactant of Route 3
Reactant of Route 3
Fmoc-Glu-OAll
Reactant of Route 4
Reactant of Route 4
Fmoc-Glu-OAll
Reactant of Route 5
Fmoc-Glu-OAll
Reactant of Route 6
Reactant of Route 6
Fmoc-Glu-OAll

Citations

For This Compound
200
Citations
J Zhu, RE Marchant - Journal of Peptide Science: an Official …, 2008 - Wiley Online Library
… Fmoc-Glu-OAll in CDCl3 shows two characteristic proton peaks for the double bond of the All group at 5.25 (2H, –CH CH2) and 5.95 ppm (1H, –CH CH2), which disappeared in the …
Number of citations: 13 onlinelibrary.wiley.com
A KASPARI, A SCHIERHORN… - … Journal of Peptide …, 1996 - Wiley Online Library
… After anchoring of Fmoc-Glu-OAll to the Rink amid MBHA resin and selective allyl deprotection using Pd"(Ph,), (22, 23) we were able to synthesize Suc-Ala-Phe-Pro-GlnNH-Np and Suc-…
Number of citations: 32 onlinelibrary.wiley.com
J Zhao, B Pan, M Fina, Y Huang, M Shimogawa… - Translational …, 2022 - Springer
… Two hundred and five milligrams of Fmoc-Glu-OAll (0.5 mmol) were dissolved in 15 ml tetrahydrofuran (THF) in a flask and the flask was cooled to -20 C. Next, 60 μl of N-…
Number of citations: 8 link.springer.com
M Okada, Y Nakamura, S Hayashi, K Ozaki… - Bioorganic & Medicinal …, 2015 - Elsevier
… Subsequently, Fmoc-Glu(Clt) 7 were prepared in 2 steps using commercially available Fmoc-Glu-OAll 6, as shown in Figure 1B. As shown Figure 1C, peptide bond formation was …
Number of citations: 14 www.sciencedirect.com
NH Nam, G Ye, G Sun, K Parang - Journal of medicinal chemistry, 2004 - ACS Publications
… To synthesize 6, Fmoc-Glu-OAll, an orthogonally protected … the synthesis of 7, with Fmoc-Glu-OAll assembled at the P + 2 … -O-All instead of Fmoc-Glu-OAll in a similar strategy, …
Number of citations: 73 pubs.acs.org
J Morimoto, T Kodadek - Molecular BioSystems, 2015 - pubs.rsc.org
Large combinatorial libraries of macrocyclic peptides are a useful source of bioactive compounds. However, peptides are not generally cell permeable, so there is great interest in the …
Number of citations: 18 pubs.rsc.org
S Menegatti, KL Ward, AD Naik, WS Kish… - Analytical …, 2013 - ACS Publications
… Two couplings were performed with Fmoc-Glu-OAll (3 equiv molar excess as compared to amine density), 2-(7-aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium …
Number of citations: 41 pubs.acs.org
T Nuijens, JAW Kruijtzer, C Cusan, DTS Rijkers… - Tetrahedron …, 2009 - Elsevier
Two versatile, high yielding, and efficient chemo-enzymatic methods for the synthesis of β-protected Asp and γ-protected Glu derivatives using Alcalase are described. The first method …
Number of citations: 23 www.sciencedirect.com
Q He, J Li, Y Qi, Z Wang, Y Huang, L Liu - Science China Chemistry, 2017 - Springer
Histone H2A methylation at Gln104 (H2AQ104Me) is a new type of histone post-translational modification (PTM) discovered recently. This modification has been found to have …
Number of citations: 35 link.springer.com
CC Hanna, SS Kulkarni, EE Watson… - Chemical …, 2017 - pubs.rsc.org
… Based on the strategy proposed above, we first immobilised commercially available Fmoc-Glu-OAll and Fmoc-Asp-OAll onto Rink amide resin which afforded side-chain anchored Gln …
Number of citations: 34 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.